molecular formula C8H15NO3 B14872989 Cyclopentyl methoxy(methyl)carbamate

Cyclopentyl methoxy(methyl)carbamate

Cat. No.: B14872989
M. Wt: 173.21 g/mol
InChI Key: IPPSTNOHEZTCGP-UHFFFAOYSA-N
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Description

Cyclopentyl methoxy(methyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate compound .

Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction is carried out in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact and ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl methoxy(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclopentyl methoxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a covalent bond between the carbamate group and the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl methoxy(methyl)carbamate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other carbamates may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it an important compound for scientific research and industrial use.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

cyclopentyl N-methoxy-N-methylcarbamate

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3

InChI Key

IPPSTNOHEZTCGP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1CCCC1)OC

Origin of Product

United States

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